Boc-(S)-2-amino-3-(benzylamino)propanoic acid

Catalog No.
S12552476
CAS No.
M.F
C15H22N2O4
M. Wt
294.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-(S)-2-amino-3-(benzylamino)propanoic acid

Product Name

Boc-(S)-2-amino-3-(benzylamino)propanoic acid

IUPAC Name

3-(benzylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)10-16-9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

OJPNNZUWQFBECJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CNCC1=CC=CC=C1)C(=O)O

Boc-(S)-2-amino-3-(benzylamino)propanoic acid is a synthetic compound notable for its role in peptide synthesis and as a building block in organic chemistry. Its molecular formula is C15H22N2O4, and it has a molecular weight of 294.35 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which prevents premature reactions during chemical processes. This compound is also known by its IUPAC name: (S)-3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoic acid .

  • Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid, yielding the free amine.
  • Substitution Reactions: The amino group can engage in nucleophilic substitution reactions, allowing for the formation of various derivatives.
  • Peptide Coupling: This compound can be utilized in peptide coupling reactions with carboxylic acids or other amino acids, forming peptide bonds essential for synthesizing peptides and proteins.

While specific biological activities of Boc-(S)-2-amino-3-(benzylamino)propanoic acid are not extensively documented, compounds with similar structures often exhibit significant biological relevance. They may be involved in protein synthesis and modification, contributing to research in biochemistry and pharmacology. The compound's role as a building block for peptides suggests potential applications in drug development and therapeutic agents .

The synthesis of Boc-(S)-2-amino-3-(benzylamino)propanoic acid generally involves the following steps:

  • Protection of the Amino Group: The amino group of the starting amino acid is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Solvent Use: This reaction typically occurs in an organic solvent like dichloromethane at room temperature.
  • Purification: The product is purified through methods such as crystallization or chromatography to achieve the desired purity levels .

In industrial settings, automated peptide synthesizers and large-scale reactors enhance efficiency and yield during production, allowing for continuous monitoring of reaction conditions.

Boc-(S)-2-amino-3-(benzylamino)propanoic acid finds applications across various fields:

  • Chemistry: It serves as a critical intermediate in the synthesis of peptides and complex organic molecules.
  • Biology: Used to study protein structure and function through modified peptides.
  • Medicine: Plays a role in developing peptide-based drugs and therapeutic agents.
  • Industry: Applied in pharmaceuticals and fine chemicals production .

Several compounds share structural characteristics with Boc-(S)-2-amino-3-(benzylamino)propanoic acid. A comparison highlights its uniqueness:

Compound NameMolecular FormulaUnique Features
Boc-Dap-OH (Boc-diaminopropionic acid)C10H18N2O4Contains two amino groups
Boc-Dpr-OH (Boc-diaminobutyric acid)C11H20N2O4Features a longer carbon chain
(S)-3-Amino-2-(tert-butoxycarbonylamino)propionic AcidC8H16N2O4Lacks benzylamine functionality
2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic AcidC15H21NO4Similar backbone but different substituents

Boc-(S)-2-amino-3-(benzylamino)propanoic acid's unique combination of a benzylamine substituent along with its protective Boc group distinguishes it from these related compounds, making it particularly useful in peptide synthesis applications where specific reactivity is desired .

XLogP3

-0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

294.15795719 g/mol

Monoisotopic Mass

294.15795719 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

Explore Compound Types